molecular formula C30H12N6O3 B10872171 1,3,5-Tris(3,4-dicyanophenoxy)benzene CAS No. 444717-57-1

1,3,5-Tris(3,4-dicyanophenoxy)benzene

Cat. No.: B10872171
CAS No.: 444717-57-1
M. Wt: 504.5 g/mol
InChI Key: PUGYXKIQPRPYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(3,4-dicyanophenoxy)benzene is an organic compound with the molecular formula C30H12N6O3 It is a derivative of benzene, where three 3,4-dicyanophenoxy groups are attached to the 1, 3, and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(3,4-dicyanophenoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tribromobenzene with 3,4-dicyanophenol. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with 3,4-dicyanophenoxy groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3,4-dicyanophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3,4-dicyanophenoxy)benzene in various applications involves its ability to form stable, conjugated structures. In materials science, its rigid, planar structure allows for efficient π-π stacking interactions, which are crucial for the formation of COFs and MOFs. In photocatalysis, the compound’s electronic properties enable it to absorb light and generate reactive species that can degrade pollutants .

Comparison with Similar Compounds

1,3,5-Tris(3,4-dicyanophenoxy)benzene can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the 1,3,5-trisubstituted benzene framework.

Properties

CAS No.

444717-57-1

Molecular Formula

C30H12N6O3

Molecular Weight

504.5 g/mol

IUPAC Name

4-[3,5-bis(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C30H12N6O3/c31-13-19-1-4-25(7-22(19)16-34)37-28-10-29(38-26-5-2-20(14-32)23(8-26)17-35)12-30(11-28)39-27-6-3-21(15-33)24(9-27)18-36/h1-12H

InChI Key

PUGYXKIQPRPYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.